molecular formula C17H18N2O B13018740 Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone

Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone

Cat. No.: B13018740
M. Wt: 266.34 g/mol
InChI Key: HIGKMYRFQOGRNW-UHFFFAOYSA-N
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Description

Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a phenyl group, a pyridin-2-yl group, and a piperidin-1-yl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridyl ketone with piperidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone is unique due to its combination of a phenyl group, a pyridin-2-yl group, and a piperidin-1-yl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

phenyl-(2-pyridin-2-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C17H18N2O/c20-17(14-8-2-1-3-9-14)19-13-7-5-11-16(19)15-10-4-6-12-18-15/h1-4,6,8-10,12,16H,5,7,11,13H2

InChI Key

HIGKMYRFQOGRNW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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